Synthetic Oxidation Yield: HNO3-Mediated Conversion vs. Prior Art Oxo-Intermediate Isolation
In the patent process of De Lange et al. (US20180111906A1), the oxidation of 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using 65% HNO3 at ≤10 °C delivers the target 2-hydroxy compound in 90% isolated yield (36.0 g from 40 g oxo precursor, 0.15 mol scale) [1]. By contrast, the prior art process (WO 2008/151510, step 1) that requires isolation of the oxo-pyrimidine-carbonitrile intermediate via crystallization from methanol/water achieved only 58% yield (191 g from p-fluorobenzaldehyde, 1.26 mol scale) due to an approximately 20% product loss during isolation [1]. The 90% oxidation step yield represents a 32-percentage-point improvement over the 58% isolation yield of the upstream intermediate, demonstrating that this compound can be obtained efficiently when oxidation is performed on the dissolved oxo precursor without intermediate solid isolation [1].
| Evidence Dimension | Isolated yield of target compound or its immediate precursor |
|---|---|
| Target Compound Data | 90% yield for 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carbonitrile via HNO3 oxidation (0.15 mol scale) |
| Comparator Or Baseline | 58% yield for oxo-pyrimidine-carbonitrile intermediate isolation (prior art WO 2008/151510, 1.26 mol scale) |
| Quantified Difference | +32 percentage points (90% vs. 58%); ~20% product loss during oxo intermediate isolation is eliminated by integrated process |
| Conditions | HNO3 (65% aq., 1.38 mol), NaNO2 (0.013 mol), 10 °C, 3 h reaction time; oxo precursor from p-fluorobenzaldehyde + 4-methyl-3-oxopentanenitrile + urea in MeOH with Cu(I)Cl/H2SO4 |
Why This Matters
This yield differential directly impacts procurement decisions for kilogram-scale synthesis: sourcing the 2-hydroxy-5-carbonitrile compound as a pre-formed intermediate bypasses the low-yielding oxo intermediate isolation step and enables higher overall process efficiency for rosuvastatin precursor manufacturing.
- [1] De Lange, B.; Bessembinder, K.H.M.; Heemskerk, D. Improved Process for Preparing a Statin Precursor. U.S. Patent Application US20180111906A1, April 26, 2018. Examples 1 and 2. View Source
